2-Amino-N-phenylacetamide
Overview
Description
2-Amino-N-phenylacetamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetanilide, where an amino group is attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N-phenylacetamide can be synthesized through several methodsThe reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ] The resulting acetanilide can then be treated with ammonia or an amine to introduce the amino group, forming this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-Amino-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-N-phenylacetamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as acyltransferases, which play a role in the formation of cholesterol and fatty acids. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Acetanilide: A precursor to 2-Amino-N-phenylacetamide, used in similar applications.
2-Chloro-N-phenylacetamide: Shares structural similarities and is studied for its antifungal properties.
3-Aminothiophene-2-carboxamide: Another related compound with potential biological activities
Uniqueness: this compound is unique due to its specific amino group placement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJNCRCYBKANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | 2-AMINOACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185878 | |
Record name | Acetanilide, ar'-amino- | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoacetanilide appears as white or slightly reddish crystals. | |
Record name | 2-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19742 | |
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CAS No. |
555-48-6, 32074-28-5 | |
Record name | 2-AMINOACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19742 | |
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Record name | 2-Amino-N-phenylacetamide | |
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Record name | N-Glycylaniline | |
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Record name | Acetanilide, ar'-amino- | |
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Record name | Glycine anilide | |
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Record name | Acetamide, 2-amino-N-phenyl- | |
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Record name | Acetanilide, ar'-amino- | |
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Record name | 2-amino-N-phenylacetamide | |
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Record name | 2-AMINOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
270 °F (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19742 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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